N'-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
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Overview
Description
N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with an appropriate sulfonyl chloride to form the sulfonylpiperidine intermediate.
Introduction of the fluorophenyl group: The sulfonylpiperidine intermediate is then reacted with a fluorophenyl compound under specific conditions to introduce the fluorophenyl group.
Formation of the ethanediamide linkage: The final step involves the reaction of the intermediate with an ethanediamide compound to form the desired product.
Industrial Production Methods
Industrial production of N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares structural similarities but differs in the presence of a thiazole ring.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Contains a pyrazole ring and a naphthalene group, offering different chemical properties.
Uniqueness
N’-(3-fluorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its combination of a fluorophenyl group, a methoxybenzenesulfonyl group, and a piperidinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-3-2-7-18(26)12-13-24-21(27)22(28)25-17-6-4-5-16(23)15-17/h4-6,8-11,15,18H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGEQKVXGLUKPMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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